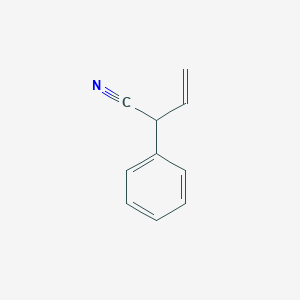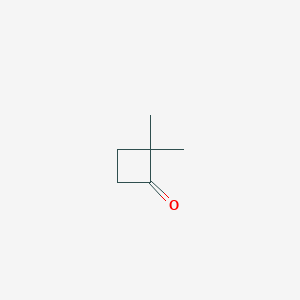
2,2-Dimethylcyclobutan-1-one
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of 2,2-Dimethylcyclobutan-1-one related compounds has been explored through various methods. For instance, 1,3-Dimethylenecyclobutane, a related compound, was synthesized using 3-methylenecyclobutanecarboxylic acid and (3-methylenecyclobutylcarbinyl)-dimethylamine (Caserio et al., 1958).
Molecular Structure Analysis
- The molecular structure of compounds related to 2,2-Dimethylcyclobutan-1-one, such as dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, was determined using single crystal X-ray analysis. This compound shows a slightly distorted square-planar arrangement of the central four-membered ring (Shabir et al., 2020).
Chemical Reactions and Properties
- Research on derivatives of 2-aminocyclobutane-1-carboxylic acid, related to 2,2-Dimethylcyclobutan-1-one, reveals the formation of strong intramolecular hydrogen bonds leading to rigid molecular structures, indicating significant reactivity and stability of these compounds (Izquierdo et al., 2005).
Physical Properties Analysis
- The molecular structures of compounds like 1,1-dimethylsilacyclobutane, closely related to 2,2-Dimethylcyclobutan-1-one, reveal details about bond lengths and angles, providing insights into the physical properties of these types of compounds (Shen et al., 1991).
Chemical Properties Analysis
- The gem-dimethyl effect in dimethyl-substituted cyclobutane, a structural analog of 2,2-Dimethylcyclobutan-1-one, shows significant effects on the thermodynamic properties of these compounds. This effect indicates a reduction in strain compared to unsubstituted cyclobutane, affecting its chemical behavior (Ringer & Magers, 2007).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Crystal Structure
Synthesis and Structural Analysis : 2,2-Dimethylcyclobutan-1-one and its derivatives play a crucial role in the synthesis of complex organic molecules. For example, the synthesis of 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenyl thiourea demonstrates its importance in preparing compounds with potential applications in medicinal chemistry and material science. The crystal structure of this compound, determined through single crystal X-ray diffraction, provides insights into its molecular geometry and intermolecular interactions, highlighting its semi-chair conformation and the presence of hydrogen bonds (Yin et al., 2012).
Gem-Dimethylcyclobutane Motif in Natural Products : Research into gem-dimethylcyclobutanes, to which 2,2-Dimethylcyclobutan-1-one belongs, reveals their widespread occurrence in natural products. These structures have captivated synthetic chemists due to their challenging synthesis, which, until recently, relied heavily on naturally occurring terpenes. Advancements in de novo synthesis of these motifs expand the scope of accessible molecules, underscoring the structural and synthetic significance of 2,2-dimethylcyclobutan-1-one derivatives (Hancock, Wiest, & Brown, 2019).
Photoreaction Studies
- Photocycloaddition Reactions : The compound and its derivatives are subjects of photoreaction studies, where their behavior under UV irradiation is analyzed. Such studies are crucial for understanding the photostability and photoreactivity of organic molecules, with implications for their application in photochemical syntheses and materials science. For instance, photocycloaddition reactions of 5,5-dimethyl-3-(3-methylbut-3-en-1-ynyl)cyclohex-2-en-1-one, related to 2,2-dimethylcyclobutan-1-one, have been explored to understand their potential in forming complex cyclic structures through light-induced reactions (Inhülsen, Kopf, & Margaretha, 2008).
Conformational and Strain Energy Studies
- Conformational Analysis : Studies on dimethyl-substituted cyclobutanes, including 2,2-dimethylcyclobutan-1-one, focus on their strain energy and conformational properties. These investigations provide valuable information on the thermodynamics of ring systems, aiding in the design of molecules with desired stability and reactivity profiles. The gem-dimethyl effect, which refers to the influence of methyl groups on the cyclization reactions and ring strain, has been a particular focus, with research showing that 1,1-dimethylcyclobutane exhibits lower strain than its unsubstituted counterpart, highlighting the stabilizing effect of dimethyl groups (Ringer & Magers, 2007).
Safety And Hazards
The compound is classified as a flammable liquid and vapor (Hazard statement: H226) . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . The container should be kept tightly closed . It is recommended to use explosion-proof electrical/ventilating/lighting equipment and non-sparking tools . Actions should be taken to prevent static discharges . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Eigenschaften
IUPAC Name |
2,2-dimethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5(6)7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPFCVBSOPCWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336621 | |
| Record name | 2,2-Dimethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclobutan-1-one | |
CAS RN |
1192-14-9 | |
| Record name | 2,2-Dimethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




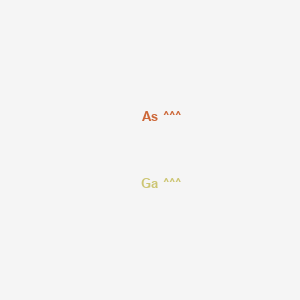
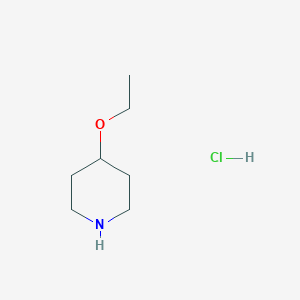
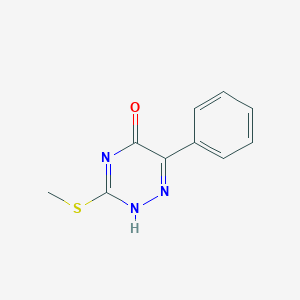
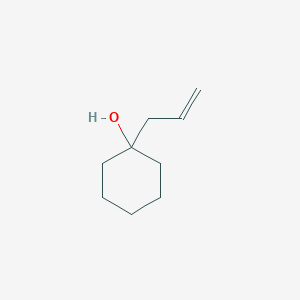
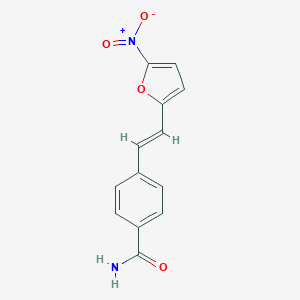
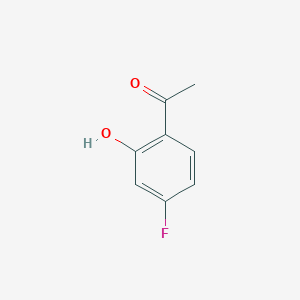
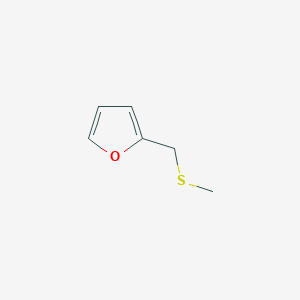
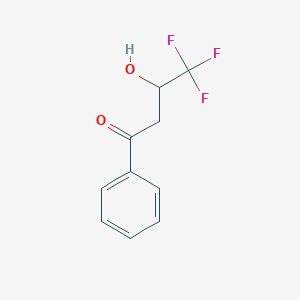
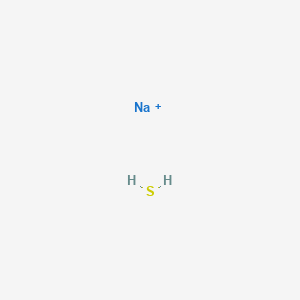
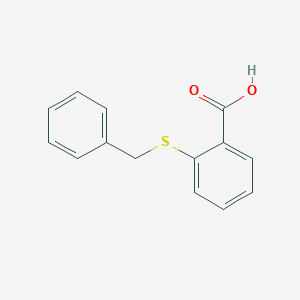
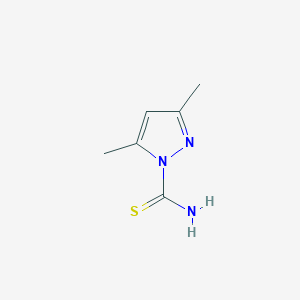
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)
